molecular structure and weight of 1-Dodecyl-4-phenoxybenzene
molecular structure and weight of 1-Dodecyl-4-phenoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Dodecyl-4-phenoxybenzene, a diaryl ether with significant potential in materials science and medicinal chemistry. The document details its molecular structure, physicochemical properties, established synthesis protocols, and known applications. By integrating theoretical principles with practical methodologies, this guide serves as an essential resource for professionals engaged in the research and development of novel chemical entities.
Introduction: Understanding 1-Dodecyl-4-phenoxybenzene
1-Dodecyl-4-phenoxybenzene belongs to the alkyl aryl ether class of organic compounds, which are noted for their industrial significance in fragrances, pharmaceuticals, and advanced materials.[1] Its structure is characterized by a diphenyl ether core (a phenoxybenzene group) appended with a long, twelve-carbon alkyl chain (dodecyl group). This amphiphilic architecture, combining a flexible, hydrophobic alkyl tail with a more rigid, aromatic headgroup, imparts unique properties that make it a molecule of interest for various applications, including as a potential surfactant and an intermediate in the synthesis of more complex molecules.[2]
Molecular Structure and Physicochemical Properties
The molecular identity of 1-Dodecyl-4-phenoxybenzene is defined by its specific arrangement of atoms and the resulting physical and chemical characteristics.
Structural Analysis
The molecule consists of a phenoxybenzene moiety where the dodecyl group is attached at the para-position (position 4) of one of the phenyl rings. The key structural features include:
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Dodecyl Chain (C12H25): A long, nonpolar alkyl chain that confers significant hydrophobicity.
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Aromatic Rings: Two phenyl rings connected by an ether linkage, providing a rigid, electron-rich core susceptible to electrophilic aromatic substitution.[2]
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Ether Linkage (-O-): Connects the two phenyl rings, influencing the overall geometry and electronic properties of the molecule.
The molecular formula is C24H34O.[3][4] This composition results in a molecular weight of approximately 338.53 g/mol .[3][4]
Physicochemical Data
A summary of the key physicochemical properties is presented below. These values are crucial for designing experimental conditions, predicting behavior in various solvents, and ensuring safe handling.
| Property | Value | Source |
| IUPAC Name | 1-Dodecyl-4-phenoxybenzene | - |
| Synonyms | 4-Dodecylphenylphenyl ether | [3] |
| CAS Number | 55191-60-1 | [3][4] |
| Molecular Formula | C24H34O | [3][4] |
| Molecular Weight | 338.53 g/mol | [3][4] |
| Predicted Boiling Point | 436.3 ± 24.0 °C | [3] |
| Predicted Density | 0.945 ± 0.06 g/cm³ | [3] |
| Predicted LogP | 7.942 | [4] |
| Predicted Water Solubility | Log10WS = -8.09 mol/L | [4] |
Note: Many physical properties for this specific compound are computationally predicted and should be confirmed experimentally for critical applications.
Synthesis and Characterization
The synthesis of 1-Dodecyl-4-phenoxybenzene is most commonly achieved via the Williamson ether synthesis, a robust and well-established method for preparing ethers. This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.
Synthetic Pathway
The primary route involves the reaction of 4-phenoxyphenol with a dodecyl halide, such as 1-bromododecane, in the presence of a weak base.
Reaction Scheme: 4-phenoxyphenol + 1-bromododecane --(Base, Solvent)--> 1-Dodecyl-4-phenoxybenzene + Salt
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Causality of Reagents:
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4-phenoxyphenol: Provides the core phenoxybenzene structure and the nucleophilic hydroxyl group.
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1-bromododecane: Acts as the electrophile, delivering the twelve-carbon alkyl chain. Bromine is an excellent leaving group, facilitating the SN2 reaction.
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Base (e.g., K2CO3, NaH): The base is critical for deprotonating the phenolic hydroxyl group to form the more nucleophilic phenoxide ion. Potassium carbonate (K2CO3) is often preferred as it is inexpensive, moderately basic, and easily removed during workup.
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Solvent (e.g., Acetone, DMF, 2-butanone): A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 mechanism without interfering with the nucleophile. 2-butanone is effective for similar alkylations.[5]
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Experimental Workflow Diagram
The following diagram illustrates the logical flow of the synthesis and purification process.
Caption: Workflow for the synthesis and purification of 1-Dodecyl-4-phenoxybenzene.
Detailed Synthesis Protocol
This protocol is a self-validating system. Successful synthesis will be confirmed by characterization (e.g., NMR, MS) that matches the expected structure, and purity will be assessed via chromatography (e.g., TLC, GC-MS).
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-phenoxyphenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and a suitable volume of 2-butanone to form a stirrable suspension.
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Addition of Alkyl Halide: Add 1-bromododecane (1.1 eq) to the mixture.
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Reaction: Heat the mixture to reflux and maintain for 24 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 4-phenoxyphenol spot.
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Workup: After cooling to room temperature, filter the solid potassium carbonate and wash it with a small amount of solvent (2-butanone or ethyl acetate).
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Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
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Extraction: Dissolve the resulting crude oil in a suitable organic solvent like ethyl acetate and wash sequentially with water and brine. This step removes any remaining inorganic salts and water-soluble impurities.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo to yield the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure 1-Dodecyl-4-phenoxybenzene.
Characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should show characteristic peaks for the aromatic protons (typically in the δ 6.8-7.4 ppm range), the aliphatic protons of the dodecyl chain (a triplet for the terminal methyl group around δ 0.9 ppm, and multiplets for the methylene groups between δ 1.2-1.8 ppm), and a triplet for the methylene group attached to the oxygen (Ar-O-CH2-) further downfield.
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Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of 338.53 g/mol .
Applications and Research Significance
The unique bifunctional nature of 1-Dodecyl-4-phenoxybenzene makes it a valuable molecule in several fields.
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Materials Science: Long-chain alkyl aryl ethers are precursors and key components in the synthesis of liquid crystals.[5] The combination of the rigid aromatic core and the flexible alkyl chain can promote the formation of mesophases, which are essential for display technologies.
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Surfactants and Lubricants: The hydrophobic dodecyl tail and the polar ether-aromatic head suggest potential utility as a non-ionic surfactant or as an additive in lubricant formulations.
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Pharmaceutical and Medicinal Chemistry: The diphenyl ether scaffold is present in numerous biologically active compounds.[1] The dodecyl chain can enhance membrane permeability, making this structure a potential starting point for designing drug candidates or probes where lipid solubility is crucial.[2] While research on the specific biological activity of 1-Dodecyl-4-phenoxybenzene is limited, structurally related phenoxy derivatives have been investigated for antimicrobial properties.[2]
Safety and Handling
As with any chemical, proper safety precautions should be observed. It is recommended to handle 1-Dodecyl-4-phenoxybenzene in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Material Safety Data Sheet (MSDS) for specific handling, storage, and disposal information.
Conclusion
1-Dodecyl-4-phenoxybenzene is a well-defined organic compound with a molecular structure that lends itself to applications in materials science and as a synthetic intermediate. Its preparation via Williamson ether synthesis is straightforward and high-yielding. The physicochemical properties, driven by its amphiphilic character, provide a foundation for its use in liquid crystals, surfactants, and potentially in the development of novel bioactive agents. This guide provides the foundational knowledge for scientists to confidently incorporate this molecule into their research and development programs.
References
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